molecular formula C21H19N5O3 B14962192 N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide

Cat. No.: B14962192
M. Wt: 389.4 g/mol
InChI Key: VDUVZCKNVFVVCG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a complex organic compound that features an imidazole ring fused with a pyrazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyrazole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazole intermediates, followed by their fusion and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions . The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is unique due to the fusion of imidazole and pyrazole rings, which may confer a combination of properties from both types of compounds.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide

InChI

InChI=1S/C21H19N5O3/c1-13(27)23-15-7-9-16(10-8-15)24-19(28)11-18-21(29)25-20-17(12-22-26(18)20)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3,(H,23,27)(H,24,28)(H,25,29)

InChI Key

VDUVZCKNVFVVCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4

Origin of Product

United States

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